N-(2-fluorophenyl)-2-mercaptoacetamide is a chemical compound that belongs to the class of mercaptoacetamides, characterized by the presence of a fluorinated aromatic ring and a thiol functional group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features.
The compound can be synthesized through various chemical methods, primarily involving the reaction of 2-fluoroaniline with mercaptoacetic acid or related thiol derivatives. The availability of starting materials and the simplicity of the synthesis route make it accessible for research and industrial applications.
N-(2-fluorophenyl)-2-mercaptoacetamide is classified as:
The synthesis of N-(2-fluorophenyl)-2-mercaptoacetamide typically involves the following steps:
N-(2-fluorophenyl)-2-mercaptoacetamide has a distinct molecular structure characterized by:
N-(2-fluorophenyl)-2-mercaptoacetamide can undergo several chemical transformations:
The reactions often require specific conditions, such as temperature control and choice of solvent, to achieve optimal yields and selectivity for desired products.
The mechanism of action for N-(2-fluorophenyl)-2-mercaptoacetamide involves:
Studies have shown that compounds with similar structures exhibit significant biological activities, including antimicrobial and anticancer properties, making them candidates for further investigation in drug development.
N-(2-fluorophenyl)-2-mercaptoacetamide has several scientific uses:
Pharmacophore modeling defines the essential steric and electronic features enabling a molecule to interact with a biological target. For N-(2-fluorophenyl)-2-mercaptoacetamide (CAS 217317-00-5), the core pharmacophore comprises:
Structure-based pharmacophore generation leverages target protein structures (e.g., HSP27 or topoisomerase I) to map interaction points within binding pockets. For thioacetamides, exclusion volumes representing steric clashes refine models to prevent unfavorable ligand-receptor interactions. Ligand-based approaches, conversely, extract features from known active analogs like N-(3-((2,5-dimethoxybenzyl)oxy)-4-(methylsulfonamido)phenyl)-4-methoxybenzamide—an HSP27 inhibitor—where fluorine positioning and thioether geometry dictate AR degradation efficacy in glioblastoma [3] [9]. Quantitative structure-activity relationship (QSAR) models further correlate electron-withdrawing substituents (e.g., ortho-fluorine) with enhanced activity, as demonstrated by IC₅₀ values below 100 nM in optimized derivatives [3].
Table 1: Key Pharmacophore Features of Bioactive Thioether-Containing Acetamides
Feature Type | Structural Element | Role in Bioactivity |
---|---|---|
Hydrogen Bond Acceptor | Acetamide carbonyl oxygen | Binds catalytic residues via hydrogen bonding |
Hydrogen Bond Donor | Amide N-H | Stabilizes protein backbone interactions |
Hydrophobic Aromatic | 2-Fluorophenyl ring | Enhances membrane permeability; engages π-π stacking |
Nucleophilic Site | Thiol (-SH) group | Forms disulfide bridges or coordinates metal ions |
Exclusion Volume | Steric constraints near thiol | Prevents binding to non-complementary pockets |
Virtual screening (VS) rapidly identifies N-(2-fluorophenyl)-2-mercaptoacetamide-like candidates from large chemical libraries. Ligand-based VS employs pharmacophore queries like HypoGen-generated models to scan databases such as ZINC or Enamine. For example, a pharmacophore emphasizing thiol positioning and fluorophenyl hydrophobicity retrieved 52,765 marine natural products during PD-L1 inhibitor discovery, narrowing to 12 high-potential hits after feature matching [7]. Structure-based VS docks pre-filtered compounds into target proteins (e.g., acetylcholinesterase for insecticides). Rigorous filtering applies:
The Drug for Neglected Diseases Initiative (DNDi) exemplifies VS scalability, screening 3 million compounds against Trypanosoma species using similar workflows [6]. Post-screening, molecular dynamics (MD) simulations validate binding stability. In topoisomerase I inhibitor discovery, MD confirmed three marine compounds maintained stable interactions over 100 ns, mirroring protocols applicable to acetamide optimization [5] [7].
Table 2: Virtual Screening Workflow for Thioether Acetamide Leads
Stage | Method/Tool | Application Example |
---|---|---|
Library Preparation | Schrödinger Phase/Epik | Ionization/tautomer sampling of 1,087,724 ZINC compounds |
Pharmacophore Screening | HypoGen/LigandScout | Identified 3 PD-L1 inhibitors from 52,765 marine compounds [7] |
Molecular Docking | Glide/Schrödinger | Scored FAK1 inhibitors (e.g., CID24601203: ΔG = -10.4 kcal/mol) [9] |
ADMET Prediction | QikProp/TOPKAT | Excluded hepatotoxicants; prioritized CNS-permeable candidates |
Binding Validation | Desmond MD Simulations | Confirmed stability of topoisomerase I inhibitors over 100 ns [5] |
Lead optimization transforms screening hits into candidates with enhanced potency and physicochemical properties. For N-(2-fluorophenyl)-2-mercaptoacetamide, strategic modifications include:
The ortho-fluorine atom is critical: its strong electron-withdrawing nature increases acetamide carbonyl electrophilicity, promoting hydrogen bonding with residues like Arg⁵⁴⁸ in FAK1. Concurrently, fluorine’s small atomic radius avoids steric clashes in deep hydrophobic pockets. In glioblastoma inhibitors, fluorophenyl-thioacetamides achieved 23 nM IC₅₀ and 2% brain AUC—surpassing predecessors with minimal BBB penetration [3]. Structure-activity relationship (SAR) studies further show that replacing fluorine with bulkier halogens (Cl/Br) or hydrophilic groups abolishes activity, underscoring its unique role [3] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1